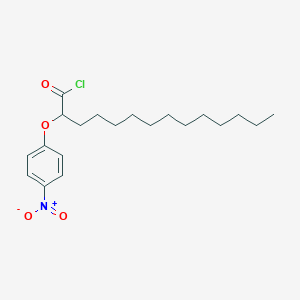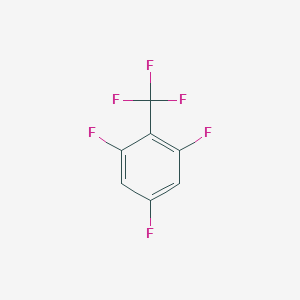
Vasopressin, 2-gly-9-des-gly-4-val-8-orn-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vasopressin, 2-gly-9-des-gly-4-val-8-orn- is a neuropeptide hormone that plays an essential role in regulating water balance and blood pressure in mammals. It is synthesized in the hypothalamus and released from the posterior pituitary gland in response to various physiological stimuli, including dehydration, stress, and low blood pressure. In recent years, vasopressin has gained significant attention in scientific research due to its potential therapeutic applications in various diseases and disorders.
Mecanismo De Acción
Vasopressin exerts its physiological effects by binding to specific receptors, including V1a, V1b, and V2 receptors. The V1a receptor is primarily involved in vasoconstriction and blood pressure regulation, while the V2 receptor is responsible for regulating water reabsorption in the kidneys. The V1b receptor is involved in the stress response and the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Efectos Bioquímicos Y Fisiológicos
Vasopressin has a wide range of biochemical and physiological effects, including vasoconstriction, water reabsorption, and stress response. It also plays a critical role in regulating social behavior, including pair bonding and maternal behavior. In addition, vasopressin has been implicated in memory consolidation and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Vasopressin is a potent neuropeptide hormone that can be easily synthesized and purified for laboratory experiments. It is also highly specific for its receptors, which allows for precise targeting of specific physiological processes. However, the use of vasopressin in laboratory experiments is limited by its short half-life and rapid degradation in vivo.
Direcciones Futuras
Future research on vasopressin is likely to focus on its potential therapeutic applications in various diseases and disorders, including diabetes insipidus, septic shock, and autism spectrum disorder. In addition, further research is needed to elucidate the molecular mechanisms underlying vasopressin's effects on social behavior, memory, and stress response. Finally, the development of novel vasopressin analogs with improved pharmacokinetic properties may lead to the development of more effective therapeutic agents.
Métodos De Síntesis
Vasopressin is synthesized in the hypothalamus as a precursor molecule called preprovasopressin. This precursor molecule undergoes several post-translational modifications, including cleavage of the signal peptide and removal of the C-terminal peptide, to produce the active hormone vasopressin. The synthesis of vasopressin is regulated by various factors, including osmotic pressure, stress, and circadian rhythm.
Aplicaciones Científicas De Investigación
Vasopressin has been extensively studied for its role in regulating water balance and blood pressure. It has also been implicated in various physiological processes, including social behavior, memory, and stress response. Recent research has focused on the potential therapeutic applications of vasopressin in various diseases and disorders, including diabetes insipidus, septic shock, and autism spectrum disorder.
Propiedades
Número CAS |
113846-98-3 |
|---|---|
Nombre del producto |
Vasopressin, 2-gly-9-des-gly-4-val-8-orn- |
Fórmula molecular |
C47H67N13O12S2 |
Peso molecular |
1070.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2R)-1-[(2S)-2-[[(2S)-1,5-diamino-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]butanediamide |
InChI |
InChI=1S/C47H67N13O12S2/c1-25(2)39(46(71)57-32(20-36(50)62)42(67)58-34(24-74)47(72)60-17-7-11-35(60)45(70)54-29(40(51)65)10-6-16-48)59-43(68)31(18-26-8-4-3-5-9-26)55-41(66)30(19-27-12-14-28(61)15-13-27)56-44(69)33(23-73)53-38(64)22-52-37(63)21-49/h3-5,8-9,12-15,23,25,29-35,39,61,74H,6-7,10-11,16-22,24,48-49H2,1-2H3,(H2,50,62)(H2,51,65)(H,52,63)(H,53,64)(H,54,70)(H,55,66)(H,56,69)(H,57,71)(H,58,67)(H,59,68)/t29-,30-,31-,32-,33-,34-,35-,39-/m0/s1 |
Clave InChI |
MFRYCOBSLAWTLO-FRHXTIEESA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C=S)NC(=O)CNC(=O)CN |
SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C=S)NC(=O)CNC(=O)CN |
SMILES canónico |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C=S)NC(=O)CNC(=O)CN |
Secuencia |
GGXYFVNCPX |
Sinónimos |
GdGVO-VP vasopressin, 2-Gly-9-des-Gly-4-Val-8-Orn- vasopressin, 9-des-2-diglycidyl-(4-valyl-8-ornithine)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)
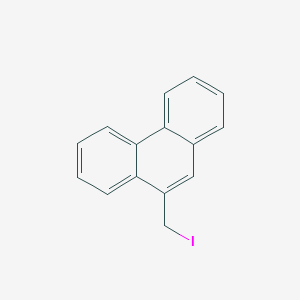
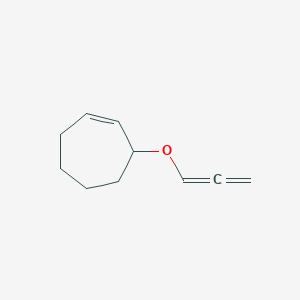
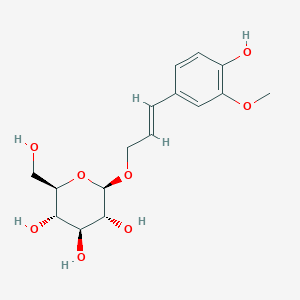
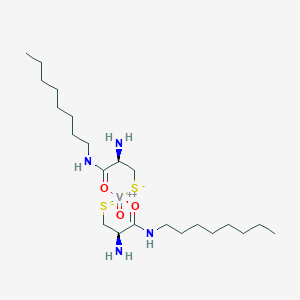
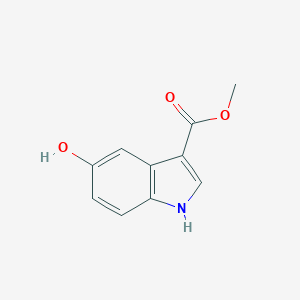
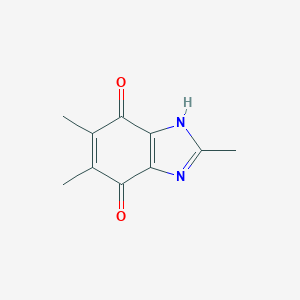
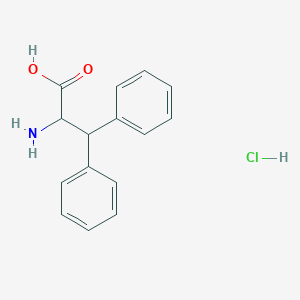
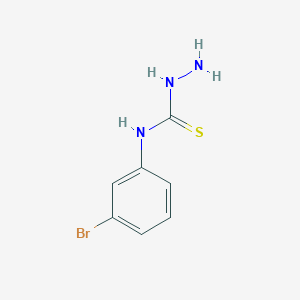
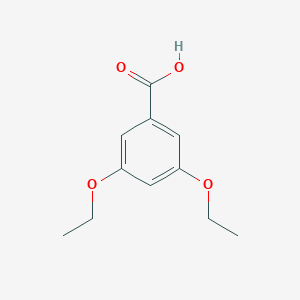
![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)
